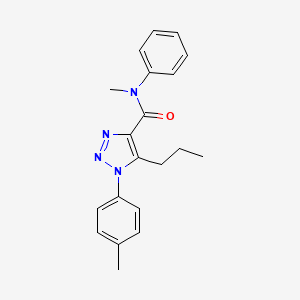![molecular formula C23H23N3O4 B4699480 N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4699480.png)
N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide
Übersicht
Beschreibung
N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide, also known as Compound 1, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to have promising anticancer properties and is currently being investigated as a potential treatment for a variety of cancers.
Wirkmechanismus
The mechanism of action of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 is not fully understood, but it is thought to involve the inhibition of protein kinases that play a role in cell growth and proliferation. Specifically, N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 has been shown to inhibit the activity of Aurora kinases, which are involved in the regulation of mitosis and cell division.
Biochemical and Physiological Effects:
N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may be important in the treatment of cancer, as tumors require a blood supply in order to grow and spread.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 is its high potency and specificity for its target proteins. This makes it an attractive candidate for further investigation as a potential cancer treatment. However, one limitation of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1. One area of interest is the development of more soluble analogues of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 that may be more suitable for in vivo use. Additionally, further studies are needed to fully elucidate the mechanism of action of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 and to identify potential biomarkers that may be useful in predicting response to treatment. Finally, there is potential for the development of combination therapies that may enhance the anticancer effects of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 is able to inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, in vivo studies have demonstrated that N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 is able to inhibit tumor growth in mouse models of breast and lung cancer.
Eigenschaften
IUPAC Name |
N-benzyl-3-[(3,4-dimethoxyphenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-20-12-11-19(14-21(20)30-2)26-23(28)25-18-10-6-9-17(13-18)22(27)24-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,24,27)(H2,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSROMGHZVOAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4699416.png)
![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4699428.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699438.png)

![2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide](/img/structure/B4699453.png)

![[2-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4699469.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4699472.png)


![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4699510.png)
